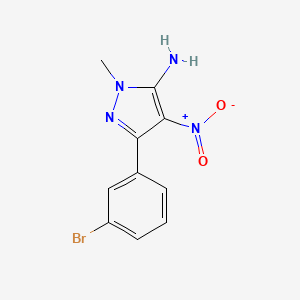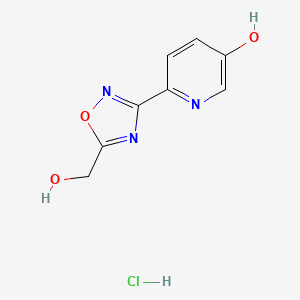
6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride is a complex organic compound that features both pyridine and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3-hydroxypyridine with a suitable oxadiazole precursor under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.
Substitution: The hydroxyl group on the pyridine ring can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of 6-(5-(Carboxyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol.
Reduction: Formation of 6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-amine.
Substitution: Formation of 6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-yl chloride.
Scientific Research Applications
6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Pyridoxine: A hydroxymethylpyridine with similar structural features but different biological roles.
Gaboxadol: A compound with a similar pyridine-oxadiazole structure but used as a sleep aid.
Uniqueness
6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride is unique due to its combination of the oxadiazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H8ClN3O3 |
|---|---|
Molecular Weight |
229.62 g/mol |
IUPAC Name |
6-[5-(hydroxymethyl)-1,2,4-oxadiazol-3-yl]pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H7N3O3.ClH/c12-4-7-10-8(11-14-7)6-2-1-5(13)3-9-6;/h1-3,12-13H,4H2;1H |
InChI Key |
XNDGZFUMJWOFOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1O)C2=NOC(=N2)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B11784349.png)
![Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione](/img/structure/B11784373.png)



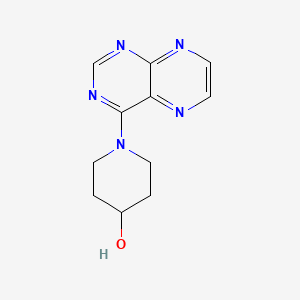
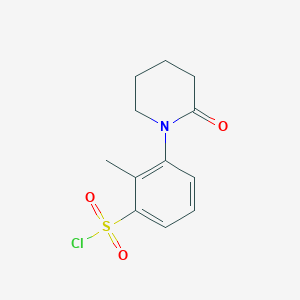

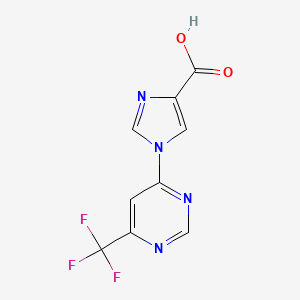
![1,5-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11784431.png)
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11784440.png)

![8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11784453.png)
